molecular formula C28H29F3N4O3S B14792981 Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate

Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate

Cat. No.: B14792981
M. Wt: 558.6 g/mol
InChI Key: SJGBGTBNLJYMII-UHFFFAOYSA-N
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Description

®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a piperazine moiety, and a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The benzimidazole intermediate is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate.

    Attachment of the Thiophene Carboxylate Ester: The resulting compound is further reacted with a thiophene derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Esterification: The final step involves esterification with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiophene rings.

    Reduction: Reduction reactions can occur at the ester and piperazine moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the benzimidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and thiophene rings.

    Reduction: Reduced forms of the ester and piperazine moieties.

    Substitution: Substituted benzimidazole and thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Protein Binding Studies: Its complex structure allows for studies on protein-ligand interactions.

Medicine

    Drug Development:

    Diagnostic Agents: The compound could be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-chlorophenyl)ethoxy)thiophene-2-carboxylate
  • ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-methylphenyl)ethoxy)thiophene-2-carboxylate

Uniqueness

The presence of the trifluoromethyl group in ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its efficacy and bioavailability compared to similar compounds.

Properties

Molecular Formula

C28H29F3N4O3S

Molecular Weight

558.6 g/mol

IUPAC Name

methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate

InChI

InChI=1S/C28H29F3N4O3S/c1-18(20-6-4-5-7-21(20)28(29,30)31)38-24-15-25(39-26(24)27(36)37-3)35-17-32-22-9-8-19(14-23(22)35)16-34-12-10-33(2)11-13-34/h4-9,14-15,17-18H,10-13,16H2,1-3H3

InChI Key

SJGBGTBNLJYMII-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)OC

Origin of Product

United States

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